(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related sulfonate compounds is described in the literature. For instance, a practical and scalable synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported, which is an important intermediate for the synthesis of alkylidenecyclopropanes . This suggests that similar methods could potentially be adapted for the synthesis of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” by modifying the vinyl group to a cyanocyclopropyl moiety.
Molecular Structure Analysis
While the molecular structure of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” is not analyzed in the provided papers, the structure of related compounds, such as 4-cyanobenzenesulfonamides, is discussed. These compounds can be further elaborated by alkylation and arylation, indicating that the cyanobenzenesulfonamide group can be a versatile handle for chemical modifications .
Chemical Reactions Analysis
The chemical reactivity of similar sulfonate compounds is explored in the literature. For example, 4-cyanobenzenesulfonamides can cleave to the parent amine under the action of thiol and base, which could be a useful reaction in the context of amine synthesis and protection strategies . Additionally, the photochemical reaction between 1,4-dicyanonaphthalene and methylbenzenes leads to the formation of benzylic radicals, which could be relevant when considering the reactivity of the benzylic position in “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate” are not directly reported in the provided papers. However, the selective S-methylation of sulfhydryl groups in proteins with methyl-p-nitrobenzenesulfonate is described, which highlights the reactivity of sulfonate esters with thiols, a property that could be shared by the compound .
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Alkylidenecyclopropanes : The synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, a related compound, facilitates the rapid and economical production of alkylidenecyclopropanes. These are crucial for accessing a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, indicating potential applications in developing complex molecular structures (Ojo et al., 2014).
Pharmaceutical Research
- Drug Synthesis : The synthesis and structural analysis of various pharmaceutical compounds, including a tetracyclic butyrophenone derivative, involve using related benzenesulfonate compounds. This suggests the potential use of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in synthesizing multifunctional drugs for neuropsychiatric and neurological disorders (Li et al., 2014).
Material Science and Corrosion Studies
- Corrosion Inhibition : Research on the use of benzenesulfonate derivatives as anti-corrosives for aluminum in acidic mediums has been conducted. This highlights the potential application of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in developing corrosion inhibitors (Nesane et al., 2020).
Catalysis and Chemical Transformations
- Catalysis in Organic Synthesis : The use of ionic liquids containing benzenesulfonate derivatives for catalyzing coupling reactions of aromatic alkynes with aldehydes, leading to the formation of enones, suggests potential catalytic applications for (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in similar transformations (Xu et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSROJSFJRBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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